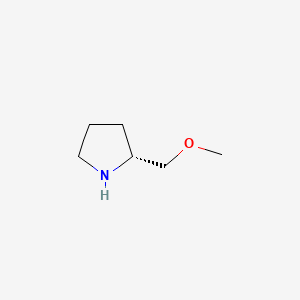

(R)-2-(Methoxymethyl)pyrrolidine

Description

Significance of Chirality in Chemical Sciences

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands. figshare.comuwindsor.caharvard.edu These mirror-image isomers, called enantiomers, can exhibit profoundly different biological activities. figshare.comuwindsor.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral molecule. figshare.comsnnu.edu.cn The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically underscored the critical importance of chirality in drug development. figshare.comuwindsor.ca Consequently, the ability to synthesize single enantiomers of chiral compounds is of paramount importance in medicinal chemistry, materials science, and agrochemistry. uwindsor.cahmdb.ca

Overview of Chiral Amine Scaffolds in Asymmetric Transformations

Chiral amines are indispensable tools in asymmetric synthesis, serving as catalysts or chiral auxiliaries to induce stereoselectivity in chemical reactions. bldpharm.com They are key structural motifs in a vast array of natural products and pharmaceuticals. bldpharm.com The development of new methods for the enantioselective synthesis of chiral amines, such as through asymmetric hydrogenation, is a major focus of modern chemical research. bldpharm.com These scaffolds can form temporary bonds with a substrate, directing the approach of a reagent to one face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Historical Development of Pyrrolidine-Based Chiral Reagents and Catalysts

The use of pyrrolidine-based structures in chiral synthesis has a rich history, with the amino acid proline being a seminal example. researchgate.netorgsyn.org In the 1970s, pioneering work demonstrated that L-proline could catalyze asymmetric aldol (B89426) reactions, paving the way for the field of organocatalysis. researchgate.net This discovery highlighted the potential of small, chiral organic molecules to act as efficient and selective catalysts. rug.nl Subsequently, derivatives of proline, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), were developed as powerful chiral auxiliaries. uwindsor.cawikipedia.org The Enders SAMP/RAMP hydrazone alkylation reaction became a widely used method for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org

Contextualization of (R)-2-(Methoxymethyl)pyrrolidine within Chiral Synthesis Paradigms

This compound, derived from the naturally available chiral pool amino acid (R)-proline, is a key player in modern asymmetric synthesis. uwindsor.cawikipedia.org It serves as a versatile chiral building block for the synthesis of more complex chiral ligands and auxiliaries. uwindsor.ca Its rigid pyrrolidine (B122466) ring and the coordinating methoxymethyl group allow for effective transfer of chirality in a variety of chemical transformations. bldpharm.com This compound is utilized in the development of pharmaceuticals, agrochemicals, and novel materials, underscoring its importance in creating enantiomerically pure compounds with specific desired functions. uwindsor.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84025-81-0 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Methoxymethyl Pyrrolidine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies, which integrate the high selectivity of enzymes with the versatility of chemical reactions, offer powerful pathways to enantiomerically pure compounds. In the context of pyrrolidine (B122466) synthesis, enzymes are often employed for the desymmetrization of meso-compounds. For instance, the enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines and pyrrolines through hydrolysis or transesterification, catalyzed by enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase (B570770) B (CAL-B), can produce chiral monoesters with high enantiomeric excess. researchgate.net While not a direct synthesis of (R)-2-(methoxymethyl)pyrrolidine, this approach highlights a viable strategy for generating chiral pyrrolidine intermediates that could be further elaborated to the target molecule.

Conversely, this compound itself, or its enantiomer, is a crucial component in well-established chemoenzymatic methods. The SAMP/RAMP hydrazone method, which utilizes (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), is a cornerstone of asymmetric synthesis. researchgate.net This methodology allows for the highly enantioselective α-alkylation of ketones and aldehydes. The resulting chiral hydrazones can then be subjected to oxidative cleavage to yield α-functionalized carbonyl compounds of high enantiomeric purity, demonstrating a powerful synergy between chemical derivatization and subsequent transformations. researchgate.net

Enantioselective Chemical Synthesis Routes

The demand for enantiopure this compound has spurred the creation of numerous enantioselective chemical syntheses, starting from readily available precursors or by constructing the heterocyclic ring through stereocontrolled reactions.

From Natural Amino Acid Precursors (e.g., L-Proline)

One of the most direct and widely adopted methods for synthesizing chiral 2-substituted pyrrolidines is to start from the chiral pool, with L-proline and D-proline being ideal precursors. The synthesis of the enantiomeric family, including (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP), has been thoroughly documented. orgsyn.org The synthesis of the (R)-enantiomer begins with (R)-proline. orgsyn.org

The process involves a sequence of high-yielding steps:

Reduction: (R)-proline is reduced to (R)-prolinol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org

O-Methylation: The resulting hydroxyl group of (R)-prolinol is then methylated. This can be achieved using a methylating agent in the presence of a strong base. orgsyn.org

N-Amination: The secondary amine of the pyrrolidine ring is subsequently converted to an N-amino group to produce RAMP. A procedure that avoids hazardous nitrosamine (B1359907) intermediates involves forming a carbamoyl (B1232498) derivative, followed by a Hofmann degradation. orgsyn.org

To obtain this compound itself, the N-amino group can be removed or the synthesis can be adapted to directly yield the target without N-amination. This route is advantageous due to the high enantiomeric purity of the starting material, which is transferred through the synthetic sequence. orgsyn.org A study on the synthesis of the antituberculosis drug Bedaquiline highlighted the importance of purifying the chiral amine intermediate, derived from D-prolinol, via distillation to ensure reproducible results in subsequent stereoselective reactions. acs.org

Table 1: Representative Synthesis of RAMP from (R)-Proline This table outlines the general steps; specific reagents and conditions may vary.

| Step | Transformation | Typical Reagents | Solvent | Typical Yield |

| 1 | Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | High |

| 2 | O-Methylation | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | Good |

| 3 | N-Carbamoylation | Potassium cyanate (B1221674) (KOCN), Acid | Water | Good |

| 4 | Hofmann Degradation | Potassium hydroxide (B78521) (KOH), Bromine (Br₂) | Water | Good |

Reductive Amination Strategies

Reductive amination provides a versatile method for forming C-N bonds and is a key strategy for synthesizing amines. In the context of pyrrolidine synthesis, intramolecular reductive amination of a suitable amino-carbonyl compound can construct the heterocyclic ring. More commonly, intermolecular reductive amination is used to prepare precursors. mdpi.comorganic-chemistry.org

The general process involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and tolerance of acidic conditions that favor iminium ion formation. organic-chemistry.org For the synthesis of this compound, a chiral precursor could be functionalized via reductive amination, or a prochiral substrate could undergo asymmetric reductive amination using a chiral catalyst or auxiliary. For instance, the synthesis of trifluoromethanesulfonamide-substituted prolinamides starts with the reductive amination of an aldehyde with dibenzylamine (B1670424) using NaBH(OAc)₃. mdpi.com

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is one of the most powerful and industrially relevant technologies for producing enantiomerically enriched compounds. okayama-u.ac.jp This method involves the hydrogenation of a prochiral unsaturated substrate, such as an olefin, imine, or enamine, using a transition metal complex coordinated to a chiral ligand. nih.gov

For the synthesis of chiral pyrrolidines, a common approach is the asymmetric hydrogenation of a cyclic imine or enamine precursor. nih.govresearchgate.net Rhodium and Iridium complexes featuring chiral bisphosphine ligands (e.g., BINAP, JOSIPHOS, f-spiroPhos) are frequently used catalysts. okayama-u.ac.jpnih.gov The reaction is typically run under hydrogen pressure, and the choice of catalyst, solvent, and temperature is critical for achieving high conversion and enantioselectivity. okayama-u.ac.jp A practical synthesis of a histone deacetylase inhibitor employed a highly selective asymmetric hydrogenation of a pyrroline (B1223166) substrate to produce a cis-(S,S)-3,4-disubstituted pyrrolidine with excellent stereocontrol. researchgate.net This demonstrates the power of the method to establish multiple stereocenters in a single step, a strategy that could be adapted for the synthesis of this compound from a suitable pyrroline precursor.

Table 2: Catalyst Screening for Asymmetric Hydrogenation of an Enamine Data adapted from a study on a pyrroloquinoline synthesis, illustrating a typical screening process. okayama-u.ac.jp

| Entry | Chiral Ligand | Pressure (MPa) | Conversion (%) |

| 1 | (S)-(R)-SL-J210-2 | 5 | Low |

| 2 | SKEWPHOS | 1 | Low |

| 3 | CHIRAPHOS | 5 | Low |

| 4 | DIOP | 5 | Low |

| 5 | JOSIPHOS | 1 | Low |

Cycloaddition-Based Syntheses

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a highly effective means of constructing five-membered rings like the pyrrolidine scaffold. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene). Azomethine ylides are the most common 1,3-dipoles used for pyrrolidine synthesis. nih.govchemrxiv.org

A modern and versatile method involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides. chemrxiv.orgacs.org Using Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane (B1218182) reductant, a broad range of amides can be converted into the corresponding azomethine ylides under mild conditions. acs.org Subsequent cycloaddition with an alkene dipolarophile generates highly substituted pyrrolidines. chemrxiv.orgacs.org The regio- and diastereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the ylide and the alkene. nih.gov

Furthermore, this compound itself is used as a chiral auxiliary to direct cycloaddition reactions. For example, 2-amino-1,3-butadienes bearing the enantiomeric (S)-2-(methoxymethyl)pyrrolidine auxiliary undergo [4+2] cycloaddition reactions with nitroalkenes to produce chiral 4-nitrocyclohexanones with very high enantiomeric excesses after hydrolysis. acs.org

Optimization of Reaction Conditions for Industrial Scale-Up

Transitioning a synthetic route from laboratory research to industrial production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and scalability. For the synthesis of this compound and related compounds, several factors are critical.

Process development work on the synthesis of Bedaquiline, which involves a stereoselective coupling step, provides valuable insights. acs.org The concentration of the reaction mixture is a key parameter; studies found that the reaction proceeded more effectively in a diluted range of 20–30 volumes (mL of solvent per gram of solute). acs.org Solvent choice is also crucial. While Tetrahydrofuran (THF) is common in lab-scale synthesis, 2-Methyltetrahydrofuran (2-MeTHF) is often preferred for scale-up due to its higher boiling point, lower water miscibility, and improved stability. When a key reaction was switched from THF to 2-MeTHF, an increase in temperature from -78 °C to -40 °C was necessary to achieve good conversion, which also favorably improved the enantioselectivity to 55% ee. acs.org

For syntheses starting from natural products like D-proline, ensuring the quality and purity of the starting material is paramount. It has been demonstrated that the in-house synthesis and subsequent distillation of the this compound intermediate was essential to obtain reproducible yields and stereoselectivities, regardless of the vendor of the initial D-prolinol. acs.org Such purification steps are critical in a manufacturing setting to remove impurities that could interfere with catalysis or crystallization. vcu.edu

Isolation and Enantiomeric Enrichment Techniques

The isolation and enantiomeric enrichment of this compound are critical steps to ensure the compound is suitable for its primary application as a chiral auxiliary and building block in asymmetric synthesis. Methodologies often begin from its racemate or are integrated into a stereoselective synthesis starting from a chiral precursor like (R)-proline.

Isolation Techniques:

Following its synthesis, crude this compound is typically isolated from the reaction mixture using standard laboratory procedures. A common method involves:

Extraction: After quenching the reaction, the product is often extracted from an aqueous layer into an organic solvent, such as ether.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude product.

Distillation: Final purification is frequently achieved by vacuum distillation, which separates the desired compound from non-volatile impurities and residual solvents. For instance, the related (S)-enantiomer has been isolated by distillation through a 40-cm vacuum-jacketed Vigreux column. orgsyn.org

Enantiomeric Enrichment Techniques:

Achieving high enantiomeric purity is paramount. Several strategies are employed to enrich the (R)-enantiomer.

Synthesis from a Chiral Pool: The most direct route to enantiomerically pure this compound is to start from an inexpensive, commercially available chiral molecule. The synthesis of its enantiomer, (S)-2-(methoxymethyl)pyrrolidine, is well-documented starting from (S)-proline, a method that can be analogously applied using (R)-proline to obtain the (R)-enantiomer. orgsyn.org This approach ensures the desired stereochemistry is established from the outset.

Diastereomeric Salt Resolution: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like L-tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most importantly, differential solubility in a given solvent system. This allows for their separation by fractional crystallization. Subsequent treatment of the isolated diastereomerically pure salt with a base liberates the enantiomerically pure amine. While effective, the efficiency of this method depends on solvent choice, temperature, and stoichiometry.

Chromatographic Separation of Diastereomers: An alternative to salt crystallization involves converting the racemic amine into a pair of diastereomers by reacting it with a chiral auxiliary. These diastereomers can then be separated using standard column chromatography due to their different affinities for the stationary phase. thieme-connect.com After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure amine.

Dynamic Kinetic Resolution (DKR): More advanced strategies such as dynamic kinetic resolution can be employed to theoretically convert the entire racemic mixture into a single desired enantiomer, thus offering higher yields than classical resolution. rsc.org This involves the racemization of the unwanted enantiomer in situ while the desired enantiomer is selectively reacted or separated. rsc.org

| Enrichment Method | Principle | Key Considerations |

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure starting material (e.g., (R)-proline) to dictate the stereochemistry of the final product. orgsyn.org | Dependent on the availability and cost of the chiral starting material. |

| Diastereomeric Salt Resolution | Forms diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization based on solubility differences. | Yield is limited to a theoretical maximum of 50%; success is highly dependent on crystallization conditions. google.com |

| Chromatographic Separation | Converts the enantiomers into diastereomers using a chiral auxiliary, which are then separated by chromatography. thieme-connect.com | Requires an additional chemical step to attach and later remove the auxiliary. |

| Dynamic Kinetic Resolution | Combines the resolution of one enantiomer with the in-situ racemization of the other, allowing for a theoretical yield of >50%. rsc.org | Requires a suitable catalyst for both the resolution and racemization steps. |

Purity Assessment and Stereochemical Determination Methodologies

Once isolated and enriched, the chemical purity and stereochemical integrity of this compound must be rigorously verified. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment:

The chemical purity, which refers to the percentage of the desired compound in the sample relative to any achiral impurities, is primarily assessed using chromatography.

Gas Chromatography (GC): Gas chromatography is a standard method for determining the purity of volatile compounds like this compound. Commercial suppliers often cite purities of >99.0% as determined by GC. tcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile derivatives or as a complementary technique to GC.

Stereochemical Determination:

Determining the enantiomeric purity (or enantiomeric excess, ee) and confirming the absolute configuration are crucial.

Chiral Chromatography: The most definitive method for determining enantiomeric purity is through chiral chromatography (either GC or HPLC). By using a chiral stationary phase, the two enantiomers of 2-(methoxymethyl)pyrrolidine (B6282716) can be separated and quantified, allowing for a precise measurement of the enantiomeric excess. Purity levels of ≥99.5% chiral purity have been reported. chemimpex.com

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. This compound will rotate light in the opposite direction to its (S)-enantiomer. The specific rotation value is a characteristic physical property used to confirm the identity of the enantiomer. For example, the related chiral hydrazine (B178648) RAMP, which is derived from this compound, exhibits a specific rotation of [α]D20 +79.8° (neat), indicating the value for the precursor will also be a distinct positive value. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy are essential for confirming the compound's structural connectivity, they cannot distinguish between enantiomers directly. However, NMR can be used for stereochemical determination through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will then exhibit distinct NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of functional groups within the molecule, such as the C-O-C stretch of the ether group.

| Technique | Purpose | Typical Findings |

| Gas Chromatography (GC) | Chemical Purity Assessment | >99.0% purity. tcichemicals.comtcichemicals.com |

| Chiral GC/HPLC | Enantiomeric Purity (ee) Determination | Separation of (R) and (S) enantiomers; ≥98-99.5% ee. chemimpex.com |

| Polarimetry | Confirmation of Absolute Stereochemistry | Measures specific rotation ([α]D). A characteristic positive value is expected for the (R)-enantiomer. orgsyn.org |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the connectivity of atoms and the overall molecular structure. |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of key bonds (e.g., C-O-C stretch at ~1113 cm⁻¹). |

Applications in Asymmetric Catalysis

As an Organocatalyst in Enantioselective Reactions

The catalytic activity of (R)-2-(Methoxymethyl)pyrrolidine and its enantiomer is rooted in its ability to act as a chiral secondary amine, mimicking the function of natural enzymes. It participates in catalytic cycles primarily through the formation of chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner.

Proline-Catalyzed Aldol (B89426) Reactions (Eder-Sauer-Wiechert and Hajos-Parrish-Eder-Sauer-Wiechert Reactions)

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark transformation in organocatalysis, where L-proline catalyzes an intramolecular asymmetric aldol cyclization of an achiral triketone to furnish a chiral bicyclic ketol, a key intermediate in steroid synthesis. rsc.orgtcichemicals.commdpi.com This reaction established the potential of small organic molecules to mimic complex enzymatic processes. mdpi.compageplace.de

While L-proline is the classic catalyst for this specific intramolecular reaction, its derivatives, such as (R)- and (S)-2-(methoxymethyl)pyrrolidine (R-MMP and S-MMP), have been explored in other aldol-type reactions. For instance, S-MMP has been employed as a catalyst in a Robinson annulation, a tandem Michael addition-intramolecular aldol condensation sequence. In the reaction between a chalcone (B49325) and acetone, S-MMP, when used with the co-catalyst p-nitrophenol, yielded the cyclohexenone product with a modest 21% enantiomeric excess (ee). acs.org Furthermore, S-MMP has been shown to catalyze the cross-aldol reaction between dihydroxyacetone and p-nitrobenzaldehyde, demonstrating its utility in forming polyol structures. sigmaaldrich.com These applications highlight that while not the traditional catalyst for the Hajos-Parrish reaction itself, MMP is a capable catalyst for related aldol transformations.

Michael Additions and Related Conjugate Additions

This compound has been effectively utilized in asymmetric Michael additions, particularly as part of dual-catalyst systems. In the direct asymmetric Michael reaction between cinnamaldehyde (B126680) and cyclohexanone (B45756), a combination of a chiral diphenylprolinol silyl (B83357) ether and a secondary amine co-catalyst was investigated. When this compound was used as the co-catalyst alongside (S)-diphenylprolinol silyl ether, the reaction yielded the syn-Michael adduct with high enantioselectivity (96% ee). rsc.orgresearchgate.net

Interestingly, mechanistic studies of this dual-catalyst system revealed that the key nucleophile is not the expected enamine formed from cyclohexanone and the pyrrolidine (B122466) catalyst. rsc.orgresearchgate.net Instead, evidence points to an enolate mechanism, where the secondary amine facilitates the formation of an ammonium (B1175870) enolate that serves as the reactive nucleophile. rsc.org This finding represents a rare instance of an enolate intermediate being the key player in a secondary amine-mediated asymmetric catalytic reaction of a non-activated ketone. rsc.org The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as chiral auxiliaries to form hydrazones for highly diastereoselective Michael additions is also a well-established and powerful method. rug.nlstudfile.net

| Electrophile | Nucleophile | Catalyst System | dr (syn:anti) | ee (%) | Yield (%) | Reference |

| Cinnamaldehyde | Cyclohexanone | (S)-1 + (R)-MMP (3) | 5:1 | 96 (S) | 75 | rsc.org |

| Cinnamaldehyde | Cyclohexanone | (R)-1 + (R)-MMP (3) | 5:1 | 96 (R) | 73 | rsc.org |

Table 1: Asymmetric Michael Reaction Catalyzed by a Dual System Including this compound. (1 = Diphenylprolinol silyl ether, 3 = this compound)

Mannich Reactions and Iminium Catalysis

The Mannich reaction, which forms a β-amino carbonyl compound, is another cornerstone of organocatalysis often proceeding through an iminium-enamine pathway. While proline typically catalyzes syn-selective Mannich reactions, its derivatives can alter this stereochemical outcome. Córdova, Barbas, and co-workers reported the first anti-selective asymmetric Mannich reaction using the enantiomer, (S)-2-(methoxymethyl)pyrrolidine, as the catalyst. thieme-connect.de

The reaction between various aldehydes and a protected glyoxylate (B1226380) ester imine, catalyzed by S-MMP, furnished the corresponding anti-N-PMP-β-alkyl-α-amino esters. thieme-connect.de This demonstrated that modifying the proline scaffold by replacing the carboxylic acid with a methoxymethyl group could effectively switch the diastereoselectivity of the reaction from syn to anti.

| Aldehyde | Imine | Catalyst | dr (anti:syn) | ee (%) | Yield (%) | Reference |

| Isovaleraldehyde | PMP-imino ethyl glyoxylate | (S)-MMP | >19:1 | 92 | 52 | thieme-connect.de |

| Propionaldehyde | PMP-imino ethyl glyoxylate | (S)-MMP | >19:1 | 86 | 65 | thieme-connect.de |

| Butyraldehyde | PMP-imino ethyl glyoxylate | (S)-MMP | >19:1 | 87 | 62 | thieme-connect.de |

Table 2: Anti-Selective Mannich Reaction Catalyzed by (S)-2-(Methoxymethyl)pyrrolidine.

Diels-Alder Cycloadditions

In the realm of [4+2] cycloadditions, this compound and its enantiomer have been primarily employed as chiral auxiliaries rather than direct catalysts. The auxiliary is covalently attached to the diene, directing the approach of the dienophile to achieve a highly stereoselective cycloaddition.

A notable example involves the use of 2-amino-1,3-butadienes bearing (S)-(+)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary. These chiral dienes undergo [4+2] cycloaddition reactions with various aromatic and aliphatic nitroalkenes. acs.org Upon hydrolysis of the resulting enamine cycloadducts, enantiomerically pure 4-nitrocyclohexanones are obtained in good yields and with very high enantiomeric excesses. thieme-connect.deacs.org This strategy effectively transfers the chirality from the auxiliary to the newly formed stereocenters in the cyclohexanone ring.

α-Aminoxylation and α-Amination Reactions

The direct α-functionalization of carbonyl compounds, such as α-aminoxylation and α-amination, are powerful reactions for introducing nitrogen and oxygen atoms at the α-position. While proline and especially diarylprolinol derivatives are well-known catalysts for these transformations, the application of this compound as a direct catalyst is less frequently reported. Research in this area has often focused on designing more complex bifunctional catalysts that incorporate the chiral pyrrolidine scaffold. For example, novel guanidine-bisurea organocatalysts bearing a methoxymethyl ether-containing chiral pyrrolidine moiety have been designed and investigated for the α-hydroxylation of β-keto esters, a related transformation. researchgate.net This suggests that while R-MMP itself may not be the optimal catalyst for these specific reactions, its structural motif is a valuable component in the development of more sophisticated catalytic systems.

Asymmetric Reductions (e.g., Transfer Hydrogenation)

In the context of asymmetric reductions, this compound typically functions as a chiral ligand for a transition metal catalyst rather than as a standalone organocatalyst. In asymmetric transfer hydrogenation (ATH), a metal complex, often with Ruthenium(II) or Rhodium(I), facilitates the transfer of hydrogen from a hydrogen source (like isopropanol (B130326) or formic acid) to a substrate, such as a ketone. nih.govrsc.org

The role of the chiral ligand is paramount, as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydride transfer and thus inducing high enantioselectivity in the alcohol product. Although the reaction is metal-catalyzed, the transformation's stereochemical outcome is entirely controlled by the organic ligand. This application underscores the versatility of the this compound scaffold, extending its utility from pure organocatalysis to the broader field of asymmetric catalysis.

Asymmetric Oxidations

The direct use of this compound or its simple derivatives as the primary catalyst for the asymmetric oxidation of external substrates is not extensively documented in the literature. However, its core structure has been involved in related oxidative processes. For instance, the kinetic resolution of racemic 2-substituted-pyrrolines has been achieved through electrochemical oxidation using a copper catalyst in conjunction with a chiral ligand, although the enantiomeric excess of the recovered starting material was modest. rsc.org In another example, the hydrolysis of racemic methoxymethyl pyrrolidine derivatives using lipases has been shown to produce bromohydrins with excellent enantioselectivity, demonstrating the value of the pyrrolidine scaffold in enzymatic resolution processes that involve oxidative or hydrolytic steps. rsc.org

Cascade and Multicomponent Reactions

This compound has proven to be a valuable tool in orchestrating complex cascade and multicomponent reactions (MCRs), which allow for the construction of intricate molecular architectures in a single pot. These reactions are highly prized for their atom and step economy. rasayanjournal.co.in

One notable application is in the Robinson annulation, a classic cascade process. (S)-2-(Methoxymethyl)pyrrolidine, the enantiomer of the title compound, has been successfully employed as an organocatalyst in a rare variant of this reaction. When paired with a p-nitrophenol co-catalyst, it produced the annulated cyclohexenone product with noticeable enantioselectivity (21% ee). acs.org This demonstrates its ability to induce chirality in a sequential Michael addition and intramolecular aldol condensation.

Furthermore, derivatives of the closely related (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are central to powerful multicomponent reactions. A novel tandem aza[4+2]/allylboration reaction utilizes a chiral diene derived from a SAMP/RAMP variant. ualberta.ca This MCR brings together a diene, a dienophile, and an aldehyde in one pot to generate highly substituted α-hydroxyalkyl piperidine (B6355638) derivatives with excellent stereocontrol, forming four stereogenic centers in a single operation. ualberta.ca The RAMP-hydrazone methodology, formed by reacting RAMP with a ketone or aldehyde, is a key strategy for asymmetric α-alkylation and can be integrated into convergent syntheses of complex natural products like pironetin. wikipedia.orgnih.gov

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

This compound is a versatile chiral building block for the synthesis of ligands for metal-catalyzed asymmetric reactions. chemimpex.com Its rigid pyrrolidine backbone and the coordinating ability of the nitrogen and the ether oxygen allow it to form stable and well-defined chiral environments around a metal center.

Ligand Design and Modification Strategies

The efficacy of this compound as a ligand precursor lies in its amenability to structural modification. A primary strategy involves derivatizing the nitrogen atom to create bidentate or polydentate ligands.

P,N-Ligands: A common modification is the introduction of a phosphine (B1218219) group, often attached via an aromatic ring to the pyrrolidine nitrogen, creating powerful P,N-ligands. In these designs, the methoxymethyl ether bond is strategically positioned to interact with incoming nucleophiles, enhancing stereoselectivity.

Aminophosphine (B1255530) Ligands: Ligands can be synthesized where the nitrogen of the pyrrolidine and a phosphorus atom are the two coordinating sites. These have proven effective in various transformations.

Structural Scaffolding: The pyrrolidine unit can be incorporated into larger, more complex ligand frameworks. For example, it has been attached to ferrocene (B1249389) scaffolds to create ligands that possess planar, central, and axial chirality, leading to highly effective catalysts.

Steric Tuning: The development of variants like SADP, SAEP, and SAPP, which feature bulkier groups while preserving the crucial methoxy (B1213986) moiety for chelation, demonstrates a strategy of tuning the steric environment of the catalyst to improve stereoselectivity. wikipedia.org

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

One of the most successful applications for ligands derived from this compound is in the palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral P,N-ligands synthesized from this compound have been shown to be highly effective.

In a representative reaction, the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, catalyzed by a palladium complex of a P,N-ligand derived from this compound, proceeds with good yields and high enantioselectivity. The ether bond of the methoxymethyl group is thought to play a crucial role in achieving this high stereoselectivity by interacting with the nucleophile. Research has shown that modifying the substituents on the phosphine-bearing aryl group can tune the catalyst's performance, achieving enantiomeric excesses of up to 83% ee under optimized conditions. Further studies using related aminophosphine ligands have pushed this to as high as 90% ee. researchgate.net

Table 1: Performance of this compound-Derived Ligands in Pd-Catalyzed AAA Reaction: Alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

| Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| P,N-Ligand (5a) | [Pd(η³-C₃H₅)Cl]₂ / BSA / LiOAc in THF | 96 | 81 (S) | researchgate.net |

| P,N-Ligand (5b) | [Pd(η³-C₃H₅)Cl]₂ / BSA / LiOAc in THF | 98 | 83 (S) | researchgate.net |

| Aminophosphine (4b) | [Pd(η³-C₃H₅)Cl]₂ / BSA / KOAc in THF | 96 | 90 (S) | researchgate.net |

Rhodium-Catalyzed Asymmetric Hydrogenation

Ligands derived from this compound have also been instrumental in developing highly enantioselective rhodium-catalyzed hydrogenation reactions. This process is fundamental for producing chiral amines and amino acid precursors.

A novel class of ligands incorporating the pyrrolidine unit into a ferrocene backbone has been designed. These ligands, which feature planar, central, and axial chirality, form rhodium complexes that are exceptionally effective catalysts. In the asymmetric hydrogenation of dehydroamino acid esters, these catalysts achieved full conversion and outstanding enantioselectivities, reaching >99.9% ee. They were also highly proficient in the hydrogenation of α-aryl enamides, yielding chiral amines with up to 97.7% ee.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation using a Ferrocene-Pyrrolidine Ligand

| Substrate Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Dehydroamino Acid Ester | Chiral Amino Acid Ester | >99 | >99.9 | (Implied from text) |

| α-Aryl Enamide | Chiral Amine | >99 | 97.7 | (Implied from text) |

Copper-Catalyzed Asymmetric Reactions

While ligands derived from this compound are more prominently featured in palladium and rhodium catalysis, the broader family of chiral pyrrolidines sees use in copper-catalyzed asymmetric transformations. These reactions are valuable for forming C-C and C-heteroatom bonds.

For instance, copper catalysts paired with chiral ligands like (R,R)-Ph-BOX are used for the kinetic resolution of racemic 2-substituted-pyrrolines via oxidation and in 1,3-dipolar cycloadditions. rsc.org Although these ligands are not direct derivatives of this compound, their success highlights the suitability of the chiral pyrrolidine framework for inducing asymmetry in copper-mediated processes. The development of new chiral ligands for copper catalysis is an active area of research, with applications in conjugate addition, allylic substitution, and cyclization reactions. rug.nlbeilstein-journals.orgwiley-vch.de The proven versatility of the this compound scaffold makes it a promising candidate for designing novel ligands for this metal as well.

Other Transition Metal-Catalyzed Transformations

While renowned for its role in organocatalysis, this compound and its derivatives also serve as crucial ligands and chiral auxiliaries in various transition metal-catalyzed reactions. Their utility extends to Lewis acid-catalyzed rearrangements and the formation of sophisticated ligands for C-H activation processes.

A notable application is in the ytterbium triflate (Yb(OTf)₃)-catalyzed asymmetric zwitterionic aza-Claisen rearrangement. The N-allyl derivative of (S)-2-(methoxymethyl)pyrrolidine, when reacted with α-fluorocarboxylic acid chlorides, yields α-fluoroamides with exceptionally high diastereoselectivity (99% de). beilstein-journals.orgbeilstein-journals.org This high degree of stereocontrol is attributed to the coordination of the Yb(OTf)₃ catalyst to the ether oxygen of the methoxymethyl group, which rigidly organizes the transition state. beilstein-journals.orgbeilstein-journals.org In contrast, a similar pyrrolidine auxiliary with a bulkier, non-coordinating diphenylmethyl group at the 2-position provided significantly lower diastereoselectivity, highlighting the critical role of the methoxymethyl substituent. beilstein-journals.orgbeilstein-journals.org

Furthermore, (S)-2-(methoxymethyl)pyrrolidine is a key starting material for synthesizing complex chiral ligands used in advanced catalytic systems. For instance, it has been used in the reductive amination step to create chiral ferrocenyl diamine ligands. snnu.edu.cn These ligands, in turn, are employed in rhodium(III)-catalyzed enantioselective [4+1] annulation reactions for synthesizing enantioenriched isoindolinones. snnu.edu.cn

Derivatives such as bis((2-methoxymethyl)pyrrolidine)phosphine act as highly effective chiral auxiliaries. researchgate.net This phosphine derivative directs the ortho- and diastereoselective lithiation of ferrocene, enabling the synthesis of valuable ferrocenyl diphosphine ligands like Kephos and OH-Taniaphos, which have broad applications in asymmetric catalysis. researchgate.net The lithium amide of this compound has also been explored as a chiral base to induce diastereo- and enantioselectivity in the synthesis of the anti-tuberculosis drug Bedaquiline, marking a significant improvement over non-chiral approaches. researchgate.netchemrxiv.org

Performance of (S)-N-allyl-2-(methoxymethyl)pyrrolidine in Asymmetric Aza-Claisen Rearrangement

| Acid Chloride Substrate | Lewis Acid | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 2-Fluoropropionyl chloride | Yb(OTf)₃ | Product 24 | 99% | beilstein-journals.orgbeilstein-journals.org |

| 2-Fluorophenylacetyl chloride | Yb(OTf)₃ | Product 25 | 99% | beilstein-journals.orgbeilstein-journals.org |

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms is paramount to optimizing catalytic processes and designing more efficient catalysts. For this compound, mechanistic studies have unveiled complex pathways involving enamine, iminium ion, and even enolate intermediates, alongside intricate metal-ligand interactions that dictate stereochemical outcomes.

Enamine and Iminium Ion Catalysis Mechanisms

In organocatalysis, secondary amines like this compound are known to operate via enamine and iminium ion intermediates. nobelprize.org The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or with an α,β-unsaturated carbonyl to form an electrophilic iminium ion. nobelprize.orgethz.ch This dual activation mode is fundamental to its versatility.

However, detailed investigations into the Michael reaction of α,β-unsaturated aldehydes and non-activated ketones, co-catalyzed by a diarylprolinol silyl ether and this compound, have challenged the standard enamine mechanism. rsc.orgrsc.orgresearchgate.net It was proposed that while the diarylprolinol silyl ether activates the cinnamaldehyde by forming an iminium ion, the this compound does not form a reactive enamine with the ketone. rsc.orgrsc.org Instead, experimental evidence strongly suggests that the key nucleophile is an enolate, generated from the ketone's enol form through deprotonation by the secondary amine. rsc.orgrsc.orgresearchgate.net This finding represents a rare case where a secondary amine catalyst facilitates the formation of an enolate from a non-activated ketone as the key intermediate in an asymmetric reaction. rsc.orgrsc.org The proposed catalytic cycle involves the formation of the iminium salt, generation of an ammonium enolate, ion exchange, and subsequent C-C bond formation. rsc.orgrsc.org

Metal-Ligand Coordination Chemistry

The methoxymethyl group at the C2 position of the pyrrolidine ring is not merely a steric director but also a key functional group capable of coordinating with metal ions. This coordination is crucial for achieving high levels of stereocontrol in certain metal-catalyzed reactions.

In the Yb(OTf)₃-catalyzed aza-Claisen rearrangement, the high diastereoselectivity is explicitly attributed to the coordination of the Lewis acidic ytterbium ion to the ether oxygen of the (S)-N-allyl-2-(methoxymethyl)pyrrolidine auxiliary. beilstein-journals.orgbeilstein-journals.org This chelation creates a rigid, well-defined transition state that effectively shields one face of the molecule, dictating the trajectory of the reaction. beilstein-journals.orgbeilstein-journals.org Similarly, phosphine derivatives of this compound are used to direct the lithiation of ferrocene, a process that relies on the coordinating ability of the phosphine and likely the methoxy group to direct the metalation to a specific position. researchgate.net The formation of stable, characterizable chiral lithium carbamates from (S)-2-(methoxymethyl)pyrrolidine further underscores the ability of this scaffold to engage in defined coordination with metal cations. psu.edu

Transition State Analysis and Stereochemical Control

Stereochemical control is the cornerstone of asymmetric catalysis, and it originates from the energetic differentiation of diastereomeric transition states. With this compound, the stereochemical outcome is often governed by the specific catalytic cycle at play and the nature of the transition state assembly.

In the dual-amine catalyzed Michael reaction, the enantioselectivity of the final product was found to be controlled by the chirality of the diarylprolinol silyl ether, which forms the iminium ion, and not by the chirality of the this compound. rsc.orgrsc.orgresearchgate.net This implies that the facial selectivity is determined during the attack of the achiral enolate on the chiral iminium ion. rsc.orgrsc.org

In reactions where the pyrrolidine derivative acts as a chiral auxiliary, such as the Yb(OTf)₃-catalyzed rearrangement, stereocontrol is absolute. beilstein-journals.orgbeilstein-journals.org The chelation between the Lewis acid and the methoxymethyl group creates a highly organized transition state, forcing the reaction to proceed through a single, low-energy pathway. beilstein-journals.orgbeilstein-journals.org Computational models for related systems, such as the addition of silyllithium reagents to imines, often invoke closed transition states where chelation directs the stereochemical course of the reaction. acs.org The principle of using bulky substituents to create a sterically hindered face and thus direct an incoming reagent is a common strategy for achieving stereocontrol with pyrrolidine-based catalysts. uliege.be

Influence of Substituents and Structural Modifications on Catalytic Performance

The catalytic efficacy and selectivity of the pyrrolidine scaffold can be finely tuned by modifying its structure. The substituent at the C2 position is particularly influential, as its steric and electronic properties directly impact the catalyst's interaction with substrates and the stability of transition states.

The superiority of the methoxymethyl group over other substituents has been clearly demonstrated. In the asymmetric aza-Claisen rearrangement, replacing the coordinating methoxymethyl group with a non-coordinating, albeit bulky, diphenylmethyl group led to a dramatic drop in diastereoselectivity from 99% de to a 3:1 ratio of diastereomers. beilstein-journals.orgbeilstein-journals.org This highlights that the coordinating ability of the substituent can be more critical than its steric bulk for achieving high selectivity in Lewis acid-catalyzed reactions.

Conversely, in other contexts, increasing steric bulk is a successful strategy. The diastereoselectivity of certain cycloaddition reactions was significantly enhanced by using a pyrrolidine derivative with a very large α,α-diphenylmethoxymethyl substituent at the nitrogen, which effectively blocked one face of the dienophile. uliege.be

Effect of C2-Substituent on Diastereoselectivity in Asymmetric Aza-Claisen Rearrangement

| N-Allylpyrrolidine Auxiliary | C2-Substituent | Diastereoselectivity | Reference |

|---|---|---|---|

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | -CH₂OCH₃ | 99% de | beilstein-journals.orgbeilstein-journals.org |

| (R)-N-allyl-2-(diphenylmethyl)pyrrolidine | -CH(Ph)₂ | 3:1 dr | beilstein-journals.orgbeilstein-journals.org |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Synthesis

The pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products, particularly alkaloids. nih.gov The use of chiral pyrrolidine derivatives like (R)-2-(methoxymethyl)pyrrolidine provides a strategic advantage in the total synthesis of these often structurally complex and biologically active compounds.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.org this compound has been utilized as a chiral precursor in the synthesis of various alkaloids. For instance, its enantiomer, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is a well-known chiral auxiliary. The analogous (R)-enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine, has been employed in the synthesis of dianeackerone, a 19-carbon aromatic ketone isolated from the paracloacal glandular secretion of the African dwarf crocodile. researchgate.net

In the synthesis of phenanthroindolizidine alkaloids, such as (R)-(-)-cryptopleurine and (R)-(-)-julandine, related chiral pyrrolidine derivatives have been instrumental in achieving high enantioselectivity. acs.org While direct examples using this compound in the synthesis of all major alkaloid classes are not extensively documented in the provided search results, the structural similarity and functional group availability suggest its potential applicability in the synthesis of various pyrrolidine-containing alkaloids. nih.govkib.ac.cn

The application of this compound extends to the synthesis of other classes of natural products, including terpenoids and steroids. While specific examples of its direct incorporation into the final structure of a terpenoid were not prominently found, its role as a chiral auxiliary or building block in synthetic strategies toward terpenoid skeletons is plausible. For example, related chiral auxiliaries have been used in the synthesis of terpenoid derivatives. ru.nl

In the realm of steroid synthesis, pyrrolidine derivatives are often used to introduce specific functionalities or to control stereochemistry during the construction of the complex steroid nucleus. nih.govgoogle.com Although the direct use of this compound in the examples found is not specified, the general utility of pyrrolidines in steroid modification and synthesis is well-established. nih.gov

Role in the Synthesis of Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound is a versatile chiral building block extensively used in the synthesis of various pharmaceuticals. chemimpex.com Its ability to impart chirality makes it a crucial component in the development of enantiomerically pure compounds, which is often a requirement for optimal therapeutic efficacy and safety. chemimpex.com

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The precise stereochemistry conferred by this compound is critical for the biological activity of these drugs. chemimpex.com For example, 2-oxo-1-pyrrolidine derivatives have been developed for treating neurological disorders like epilepsy. google.com While not a direct precursor, the pyrrolidine scaffold is central to these therapeutic agents. The replacement of an amide bond with a 1,2,3-triazole moiety, a common strategy in medicinal chemistry, has led to the discovery of potent bioactive molecules for neurological disorders. nih.gov

This compound is also leveraged in the creation of novel therapeutic agents for cancer treatment, where specific stereochemistry is crucial for biological activity. chemimpex.com It has been used in the synthesis of 2-aminopyrimidin-6-ones and their analogs, which exhibit anti-cancer and anti-proliferative activities. google.comgoogle.com Furthermore, it is a key reagent in the synthesis of constrained analogs of FTY720 and phytosphingosine, which are being investigated as dual-acting anticancer agents. nih.gov The pyrrolidine scaffold is a common feature in many compounds screened for anticancer activity. nih.gov

The utility of this compound extends to the synthesis of intermediates for therapeutics targeting cardiovascular and metabolic diseases. google.com For instance, its use is documented in the preparation of benzofused heteroaryl amide derivatives of thienopyridines, which are useful as therapeutic agents. google.com A significant application is in the synthesis of the anti-tuberculosis drug Bedaquiline. The lithium amide of this compound, derived from D-proline, has been shown to significantly improve the stereoselectivity and yield in the synthesis of Bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis. acs.orgchemrxiv.orgresearchgate.netvcu.edu This improvement is critical for potentially lowering the manufacturing cost of this life-saving medication. acs.orgchemrxiv.org

Use in Agrochemical Synthesis

This compound is utilized as a key intermediate in the synthesis of various agrochemicals. chemimpex.comchemimpex.comchemimpex.com Its incorporation into the molecular structure of active ingredients can be crucial for their biological activity and selectivity. The chiral nature of this pyrrolidine derivative helps in the development of enantiomerically pure agrochemicals, which can lead to higher efficacy and reduced environmental impact compared to racemic mixtures. chemimpex.comguidechem.com

Construction of Complex Chiral Architectures

The inherent chirality and conformational rigidity of this compound make it an excellent auxiliary and building block for the construction of complex molecular architectures. chemimpex.comchemimpex.com Its application is crucial in syntheses where precise control of stereochemistry is necessary to achieve the desired biological activity. chemimpex.com

A notable example is its use in the synthesis of the anti-tuberculosis drug, Bedaquiline. Research has shown that using the lithium amide base derived from this compound, lithium (R)-2-(methoxymethyl)pyrrolidide, can significantly influence both the diastereoselectivity and enantioselectivity of the key bond-forming reaction. chemrxiv.orgacs.org In the synthesis of Bedaquiline, this chiral base promotes the deprotonation of the quinoline (B57606) starting material and acts as a chiral ligand to direct the subsequent addition to the ketone, favoring the desired stereoisomer. acs.org

Studies have demonstrated that this method can lead to a high assay yield of the desired diastereomer pair with considerable stereocontrol. acs.org

Table 1: Influence of this compound-derived base on Bedaquiline Synthesis

| Parameter | Result |

|---|---|

| Diastereomeric Ratio (d.r.) | 13.6:1 |

| Enantiomeric Ratio (e.r.) | 3.6:1 |

| Enantiomeric Excess (ee) | 56% |

| Assay Yield of desired isomer | up to 64% |

Data sourced from studies on the stereoselective synthesis of Bedaquiline. acs.org

Furthermore, phosphine (B1218219) derivatives of 2-(methoxymethyl)pyrrolidine (B6282716) have been shown to be effective chiral auxiliaries for the highly selective synthesis of complex structures like chiral ferrocenyl diphosphines. researchgate.net

Stereoselective Introduction of Pyrrolidine Moiety

This compound and its enantiomer are employed to stereoselectively introduce the pyrrolidine ring into target molecules. This is often achieved through reactions where the pyrrolidine derivative acts as a chiral auxiliary or a chiral reagent.

One powerful example is the asymmetric zwitterionic aza-Claisen rearrangement. In a study, N-allyl-(S)-2-(methoxymethyl)pyrrolidine (the enantiomer of the subject compound) was reacted with α-fluoroacid chlorides. researchgate.net This reaction proceeded with exceptional diastereoselectivity, producing N-(α-fluoro-γ-vinylamide)pyrrolidine products as essentially single diastereomers. researchgate.net The high degree of stereocontrol is attributed to the chiral environment created by the (S)-2-(methoxymethyl)pyrrolidine auxiliary. researchgate.net

Table 2: Asymmetric Zwitterionic Aza-Claisen Rearrangement

| Reactant | Product Diastereomeric Excess (de) |

|---|---|

| N-allyl-(S)-2-(methoxymethyl)pyrrolidine + 2-fluoropropionyl chloride | 99% |

| N-allyl-(S)-2-(methoxymethyl)pyrrolidine + 2-fluorophenylacetic acid chloride | 99% |

Data from a study on asymmetric α-fluoroamide synthesis. researchgate.net

These amide products can be further transformed, for example, through iodolactonization, into other valuable chiral building blocks like α-fluoro-γ-lactones, demonstrating the utility of the initial stereoselective introduction of the pyrrolidine moiety. researchgate.net Similarly, the enantiomer, this compound, is used in stereospecific thermal isomerizations of 2-vinyl-N,N-dialkylanilines to create complex, multi-cyclic quinoline derivatives with high enantioselectivity. utwente.nl

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bedaquiline |

| Lithium (R)-2-(methoxymethyl)pyrrolidide |

| Ferrocenyl diphosphines |

| N-allyl-(S)-2-(methoxymethyl)pyrrolidine |

| 2-fluoropropionyl chloride |

| 2-fluorophenylacetic acid chloride |

| N-(α-fluoro-γ-vinylamide)pyrrolidine |

| α-fluoro-γ-lactones |

| 2-vinyl-N,N-dialkylanilines |

Mechanistic and Theoretical Investigations

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction pathways involving (R)-2-(Methoxymethyl)pyrrolidine and related organocatalysts. These studies provide a molecular-level understanding of transition states and catalyst-substrate interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of catalysis by pyrrolidine (B122466) derivatives, DFT calculations are employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Studies have shown that for reactions involving pyrrolidine scaffolds, the rate-determining step can be the release of a small molecule, such as N₂, from a diazene (B1210634) intermediate to form a 1,4-biradical. udg.edu DFT calculations help in understanding the energetics of such steps. For instance, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT has been used to calculate the activation energy of the rate-determining step. udg.edu These calculations revealed that the formation of the stereoretentive product is due to the barrierless collapse of an open-shell singlet 1,4-biradical intermediate. udg.edu

Furthermore, DFT studies support experimental findings on reactive intermediates. For example, in organocatalytic transformations involving catalysts like α,α-diphenyl-2-pyrrolidine methanol (B129727) trimethylsilyl (B98337) ether, which is structurally related to (R)-MMP, DFT calculations have been used to corroborate the structures of the corresponding enamine intermediates. acs.org Computational investigations into fluorinated pyrrolidine derivatives have also highlighted the sensitivity of results to the chosen DFT method and the importance of using a high-quality basis set for accurate descriptions. researchgate.net

Table 1: Application of DFT in Pyrrolidine-Mediated Reactions

| Reaction Studied | Key Insight from DFT | Reference |

|---|---|---|

| Stereoselective synthesis of cyclobutanes | Unveiled the mechanism involving a 1,4-biradical intermediate and a rate-determining N₂ release. | udg.edu |

| Organocatalytic transformations | Supported the characterization of reactive enamine intermediates. | acs.org |

| Structural analysis of fluoropyrrolidines | Demonstrated the importance of the computational method and basis set quality for accurate results. | researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic picture of how a catalyst interacts with its substrate over time. These simulations are crucial for understanding the conformational changes and non-covalent interactions that govern substrate binding and catalysis. caltech.edunih.gov

In studies of enzyme catalysis, MD simulations have been used to analyze pre-catalytic conformations and identify key residues involved in substrate binding. nih.gov For instance, simulations of an ancestral vitamin kinase revealed that the phosphoryl acceptor binding site exhibits high flexibility, and weak restrictions were necessary to achieve stable simulations of the pre-catalytic complexes. nih.gov Similarly, MD simulations of diacylglycerol lipase (B570770) inhibitors with a piperidine (B6355638) ring (a six-membered analogue of pyrrolidine) showed that the positioning and number of nitrogen atoms in the heterocyclic ring significantly influence interactions with the enzyme. acs.org These approaches can be applied to understand how this compound orients a substrate within its chiral environment to achieve high stereoselectivity.

Spectroscopic Analysis of Reactive Intermediates (e.g., NMR, IR, MS)

The direct observation and characterization of transient reactive intermediates are paramount for confirming proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are vital for this purpose.

In organocatalysis involving pyrrolidine derivatives, the key reactive intermediates are often enamines and iminium ions. ethz.ch Detailed studies on diarylprolinol ethers, which are close structural analogues of (R)-MMP, have led to the successful isolation and full characterization of these intermediates. ethz.ch

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of these intermediates in solution. For example, in the case of iminium salts derived from cinnamaldehyde (B126680), NMR spectra revealed the presence of both (E) and (Z) isomers of the exocyclic N=C bond in solution. ethz.ch Nuclear Overhauser Effect (NOE) experiments can further elucidate the spatial proximity of different protons, confirming the stereochemistry of the intermediate. ethz.ch

IR Spectroscopy: IR spectroscopy provides information about the functional groups present. For instance, the characteristic stretching frequency of the C=N bond in an iminium ion or the C=C bond in an enamine can be used for their identification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the isolated intermediates. ethz.ch

These combined spectroscopic methods provide unequivocal evidence for the structures of the transient species that dictate the course of the catalytic cycle. ethz.chuni-koeln.de

Kinetic Studies of Catalytic Processes

Kinetic studies are essential for understanding reaction rates, determining the rate-limiting step, and elucidating the roles of different species in the catalytic cycle. For organocatalytic reactions involving pyrrolidine derivatives, kinetic analyses have provided crucial mechanistic insights.

For example, kinetic studies on the conjugate addition of propanal to nitrostyrene, catalyzed by diarylprolinol ethers, revealed that the formation of the product iminium species is the rate-determining step. researchgate.net These studies also showed that the reaction is promoted by both the product itself (autocatalysis) and by acid additives. researchgate.net In peptide-catalyzed processes using proline-derived catalysts, kinetic investigations have demonstrated that the rate-limiting steps can be both the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial enamine formation. mdpi.com This understanding allowed for a significant reduction in catalyst loading without compromising efficiency. mdpi.com

Kinetic resolution, a process that relies on the differential reaction rates of enantiomers with a chiral catalyst, is another area where kinetic understanding is key. rsc.orgnih.gov The development of dynamic kinetic resolution (DKR) processes, where the slower-reacting enantiomer is racemized in situ, allows for theoretical yields of up to 100% of a single product enantiomer. rsc.orgnih.gov

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between the three-dimensional structure of a catalyst and its resulting reactivity and selectivity is a cornerstone of asymmetric catalysis. d-nb.info For this compound and its analogues, the stereochemistry of the pyrrolidine ring and the nature of its substituents are critical for inducing chirality in the product.

The (R)-configuration at the C2 position of the pyrrolidine ring creates a specific chiral environment. The methoxymethyl group is believed to play a crucial role in directing the approach of the substrate, often through steric hindrance or by forming non-covalent interactions, to favor the formation of one enantiomer of the product over the other. acs.org

In the asymmetric Michael addition of aldehydes and ketones to nitroolefins using (S)-2-(methoxymethyl)pyrrolidine (the enantiomer of (R)-MMP), high diastereoselectivity and enantioselectivity are achieved. researchgate.net It is proposed that the reaction proceeds with a specific relative topicity, leading to products with a predictable (3S, 1’R) configuration. researchgate.net Similarly, in the synthesis of quinolines, the use of optically pure (S)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary leads to the formation of a new chiral center with very high enantioselectivity (>98%). utwente.nl

The study of structure-kinetics relationships further illuminates these aspects. By systematically varying the structure of the catalyst, such as the heterocycle used as a leaving group in irreversible inhibitors, researchers can correlate structural features with reaction rates and binding affinities, providing a rational basis for inhibitor design. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | (R)-MMP |

| (S)-2-(Methoxymethyl)pyrrolidine | (S)-MMP, Prolinol methyl ether |

| α,α-Diphenyl-2-pyrrolidine methanol trimethylsilyl ether | - |

| Cinnamaldehyde | - |

| Propanal | - |

| Nitrostyrene | - |

| Piperidine | - |

| Diacylglycerol lipase | DAGL |

| 1,4-Biradical | - |

| Enamine | - |

| Iminium ion | - |

| Cyclobutane | - |

Structural Modifications and Derivative Synthesis

Design and Synthesis of Novel (R)-2-(Methoxymethyl)pyrrolidine Analogues

The strategic modification of the this compound scaffold is crucial for developing new chiral auxiliaries and ligands. These modifications are primarily focused on three key areas: the secondary amine, the pyrrolidine (B122466) ring, and the methoxymethyl group.

The secondary amine of this compound is a prime site for functionalization, allowing for the introduction of a vast range of substituents that can modulate the steric and electronic environment of the chiral center. This has been a key strategy in the design of new chiral ligands for asymmetric catalysis.

Common N-substitution reactions include alkylation, acylation, and the introduction of more complex moieties. For instance, N-alkylation with various alkyl halides can introduce simple alkyl groups or more elaborate functionalized chains. N-acylation, on the other hand, introduces amide functionalities, which can act as hydrogen bond donors or as rigidifying elements within a ligand structure.

A notable application of N-substitution is in the synthesis of chiral aminophosphine (B1255530) ligands. These are prepared by reacting this compound with phosphine (B1218219) reagents, such as diphenylphosphine, to yield ligands that have proven effective in palladium-catalyzed asymmetric allylic alkylation reactions. acs.org The nitrogen atom's nucleophilicity makes it a privileged site for substitution, with a significant percentage of FDA-approved drugs containing a substituted pyrrolidine ring at the N-1 position. rsc.org

| Derivative Type | Synthetic Method | Key Features |

| N-Alkyl | Alkylation with alkyl halides | Modulates steric bulk |

| N-Aryl | Buchwald-Hartwig amination | Introduces aromatic systems |

| N-Acyl | Acylation with acyl chlorides or anhydrides | Introduces amide functionality |

| Aminophosphine | Reaction with phosphine reagents | Forms effective chiral ligands |

Functionalization of the pyrrolidine ring itself, at positions other than C2, introduces additional stereocenters and functional groups, leading to more complex and potentially more selective chiral scaffolds. The development of methods for the diastereoselective functionalization of the pyrrolidine ring is an active area of research.

One approach involves the deprotonation of an N-protected this compound followed by reaction with an electrophile. However, controlling the regioselectivity of this deprotonation can be challenging. A more common strategy is to start from a precursor that already contains the desired substitution pattern or can be readily modified.

For example, C2-symmetric 2,5-disubstituted pyrrolidines are highly sought-after as chiral ligands. The synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine, a C2-symmetric analogue, has been reported and serves as a valuable building block for more complex ligands. rsc.orgrsc.org These derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. rsc.orgrsc.org

| Derivative | Synthetic Strategy | Application |

| (2R,5R)-Bis(methoxymethyl)pyrrolidine | Multi-step synthesis from a chiral precursor | Chiral ligand for enantioselective additions |

| 3- and 4-Substituted Pyrrolidines | Cycloaddition reactions or starting from substituted precursors | Introduction of additional stereocenters and functionalities |

Modification of the methoxymethyl group at the C2 position offers another avenue for creating novel derivatives. The ether linkage can be cleaved to yield the corresponding alcohol, (R)-2-(hydroxymethyl)pyrrolidine, which is a versatile intermediate for further functionalization.

The O-demethylation can be achieved using various reagents, such as boron tribromide or strong acids like HBr and HI. pageplace.de The resulting primary alcohol can then be converted into a wide range of other functional groups. For instance, it can be re-alkylated to form different ethers, esterified, or converted to an amine. The synthesis of (R)-2-(hydroxymethyl)pyrrolidine-3,4-diol highlights the utility of the hydroxymethyl group as a handle for creating polyhydroxylated pyrrolidine derivatives, which are of interest as potential glycosidase inhibitors. researchgate.net

The ability to modify this side chain is crucial for the fine-tuning of a ligand's properties. For example, in the context of chiral ligands for catalytic reactions, altering the alkoxy group can impact the solubility and the coordination properties of the ligand, thereby influencing the catalytic activity and selectivity.

| Modification | Reagents | Resulting Intermediate |

| O-Demethylation | BBr3, HBr, HI | (R)-2-(Hydroxymethyl)pyrrolidine |

| O-Alkylation | Alkyl halide, base (from the alcohol) | (R)-2-(Alkoxymethyl)pyrrolidine |

| Esterification | Acyl chloride, base (from the alcohol) | (R)-2-(Acyloxymethyl)pyrrolidine |

Evaluation of Modified Derivatives in Catalysis and Synthesis

The newly synthesized derivatives of this compound are rigorously evaluated for their performance in various catalytic and synthetic applications. The primary goal is to establish structure-activity relationships, where the modifications to the parent compound are correlated with changes in catalytic efficiency, enantioselectivity, and diastereoselectivity.

A significant area of application for these chiral derivatives is in asymmetric catalysis. For example, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been used as a chiral ligand in the addition of diethylzinc to a range of aryl aldehydes. rsc.org The results of these studies demonstrate that the structure of the ligand has a profound impact on both the chemical yield and the enantiomeric excess of the resulting secondary alcohols.

| Aldehyde | Yield (%) | Enantiomeric Excess (%) |

| Benzaldehyde | 95 | 93 (R) |

| p-Toluylaldehyde | 92 | 96 (R) |

| p-Anisaldehyde | 90 | 95 (R) |

| p-Chlorobenzaldehyde | 85 | 70 (R) |

| m-Chlorobenzaldehyde | 90 | 85 (R) |

In contrast, when an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine was used as the catalyst ligand, a notable decrease in enantiomeric excess was observed, and in some cases, an inversion of the enantioselectivity occurred. rsc.org This highlights the critical role that the N-substituent plays in defining the chiral environment of the catalytic reaction.

The evaluation of these derivatives is not limited to their catalytic performance. In synthetic applications, such as their use as chiral auxiliaries, the ease of their introduction and subsequent removal is also a key consideration. The development of derivatives that can be easily recycled without loss of enantiomeric purity is an important aspect of their practical utility.

Development of Chiral Pyrrolidine-Based Scaffolds for Diverse Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous natural products and FDA-approved drugs. nih.gov The ability to generate a diverse range of stereochemically defined pyrrolidine derivatives from this compound makes it a valuable starting point for the construction of libraries of chiral compounds for biological screening.

The structural diversity that can be achieved through modifications at the nitrogen, the ring, and the C2-side chain allows for the exploration of a large chemical space. This is particularly important in the search for new therapeutic agents, where subtle changes in the three-dimensional structure of a molecule can have a significant impact on its biological activity.

For example, the synthesis of pyrrolidine-based inhibitors of enzymes such as sphingosine (B13886) kinases has been reported, where the 2-(hydroxymethyl)pyrrolidine scaffold plays a crucial role in binding to the active site of the enzyme. nih.gov The development of synthetic routes to novel pyrrolidine-based scaffolds, such as pyrrolotriazinones, further expands the range of molecular architectures that can be accessed for drug discovery programs. nih.gov

The versatility of the this compound scaffold is also evident in its use in the synthesis of complex natural products and their analogues. Its role as a chiral building block allows for the stereocontrolled construction of key intermediates in these syntheses. The continued development of new synthetic methodologies for the functionalization of this scaffold will undoubtedly lead to the discovery of new and valuable compounds with a wide range of applications.

Advancements in Reaction Conditions and Methodologies

Solvent Effects in Asymmetric Reactions

The choice of solvent plays a critical role in asymmetric reactions catalyzed by (R)-2-(Methoxymethyl)pyrrolidine, profoundly influencing both enantioselectivity and diastereoselectivity. catalysis.blogrsc.orgosti.gov Solvents can stabilize transition states, affect catalyst solubility and conformation, and participate in the reaction mechanism, thereby dictating the stereochemical outcome. catalysis.blogosti.gov

In the (S)-2-(methoxymethyl)pyrrolidine (SMP)-catalyzed direct asymmetric Mannich-type reaction of unmodified aldehydes with N-PMP-protected α-imino ethyl glyoxylate (B1226380), a solvent screen revealed that dimethyl sulfoxide (B87167) (DMSO) significantly increased the enantiomeric excess (ee) to 82%. psu.edu Further studies demonstrated that these reactions proceed with high anti-diastereoselectivity (up to 19:1 dr) and enantioselectivities ranging from 74% to 92% in DMSO. psu.eduresearchgate.net The rationale behind this selectivity is that the si-face of the imine is preferentially attacked by the re-face of the enamine formed from the aldehyde and SMP. psu.edu